molecular formula C15H20N2O3 B15195109 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(2-methylpropoxy)phenyl)methyl)- CAS No. 55384-02-6

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(2-methylpropoxy)phenyl)methyl)-

Cat. No.: B15195109
CAS No.: 55384-02-6
M. Wt: 276.33 g/mol
InChI Key: JWVVFJPKSOBTFC-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(2-methylpropoxy)phenyl)methyl)- is a heterocyclic organic compound It belongs to the class of pyrimidinediones, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(2-methylpropoxy)phenyl)methyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted benzylamine with a pyrimidinedione precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(2-methylpropoxy)phenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring or the pyrimidinedione core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(2-methylpropoxy)phenyl)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(2-methylpropoxy)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxyquinoline: A compound with a similar pyrimidinedione core but different substituents, known for its antimicrobial properties.

    4-Hydroxy-2-quinolone: Another related compound with a quinolone core, exhibiting diverse biological activities.

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar heterocyclic structure, studied for its anticancer properties.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(2-methylpropoxy)phenyl)methyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

55384-02-6

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-[[4-(2-methylpropoxy)phenyl]methyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-11(2)10-20-13-5-3-12(4-6-13)9-17-8-7-14(18)16-15(17)19/h3-6,11H,7-10H2,1-2H3,(H,16,18,19)

InChI Key

JWVVFJPKSOBTFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN2CCC(=O)NC2=O

Origin of Product

United States

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